

2-(4-Chlorophenyl)furan CAS 17221-37-3 properties

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)furan

CAS No.: 17221-37-3

Cat. No.: B2656800

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Technical Monograph: 2-(4-Chlorophenyl)furan

CAS Registry Number: 17221-37-3 Chemical Formula: C₁₀H₇ClO Molecular Weight: 178.62 g/mol [1][2]

Executive Summary

2-(4-Chlorophenyl)furan is a heteroaryl derivative extensively utilized in medicinal chemistry as a bioisostere for biaryl systems.[1] Characterized by the fusion of an electron-rich furan ring with a para-chlorophenyl moiety, this compound serves as a critical scaffold in the development of tubulin polymerization inhibitors and antimicrobial agents.[1] Its structural rigidity and electronic properties allow it to mimic the B-ring of colchicine, facilitating binding to the colchicine-binding site on tubulin.[1] This guide provides a validated synthetic protocol, physicochemical characterization, and safety standards for research applications.[1]

Physicochemical Profile

The following data establishes the baseline identity and physical behavior of the compound.

Property	Value	Notes
Appearance	White to pale yellow crystalline solid	Sensitive to light oxidation
Melting Point	58 °C	Sharp transition indicates high purity
Boiling Point	~260 °C (Predicted)	Decomposes at elevated temperatures
Solubility	Soluble in DCM, CHCl ₃ , DMSO, MeOH	Insoluble in water
LogP	~3.5 (Predicted)	Lipophilic; crosses cell membranes
Storage	2–8 °C, Inert atmosphere (Ar/N ₂)	Hygroscopic; store in the dark

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

Rationale: While direct arylation is possible, the Suzuki-Miyaura cross-coupling is selected for its high regioselectivity and tolerance of the chloro-substituent (which remains intact while the bromo/iodo partner reacts).[1] Reaction: 2-Furanboronic acid + 1-Bromo-4-chlorobenzene

2-(4-Chlorophenyl)furan[1]

Reagents & Materials

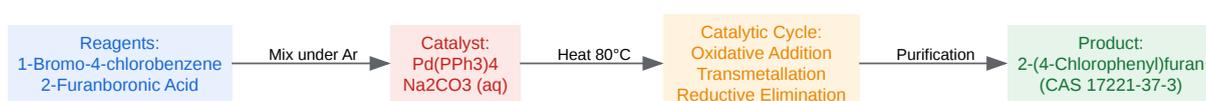
- Substrate A: 1-Bromo-4-chlorobenzene (1.0 equiv)[1]
- Substrate B: 2-Furanboronic acid (1.2 equiv) - Chosen over 2-bromofuran due to stability.[1]
- Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
- Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)[1]
- Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)[1]

Step-by-Step Methodology

- **Degassing:** In a flame-dried Schlenk flask, dissolve 1-Bromo-4-chlorobenzene and 2-Furanboronic acid in the chosen solvent. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
- **Catalyst Addition:** Add Pd(PPh₃)₄ quickly under a positive stream of Argon. The solution should turn light yellow/orange.
- **Base Activation:** Add the degassed aqueous Na₂CO₃ solution.
- **Reflux:** Heat the reaction mixture to 80–90 °C under an inert atmosphere for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- **Workup:** Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- **Purification:** Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes

5% EtOAc/Hexanes.

Synthetic Workflow Diagram



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Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of **2-(4-Chlorophenyl)furan**.

Spectroscopic Characterization

The following spectral features confirm the structure.

- ¹H NMR (400 MHz, CDCl₃):

- 7.60 (d, J = 8.5 Hz, 2H, Ar-H, ortho to furan)[1]
- 7.46 (d, J = 1.8 Hz, 1H, Furan H-5)[1]
- 7.36 (d, J = 8.5 Hz, 2H, Ar-H, meta to furan)[1]
- 6.65 (d, J = 3.4 Hz, 1H, Furan H-3)[1]
- 6.48 (dd, J = 3.4, 1.8 Hz, 1H, Furan H-4)[1]
- Interpretation: The characteristic AA'BB' system (7.60/7.36 ppm) confirms the para-substituted benzene ring. The three distinct signals for the furan ring (one doublet, one doublet of doublets, one doublet) confirm the 2-substitution pattern.[1]

Applications in Drug Discovery

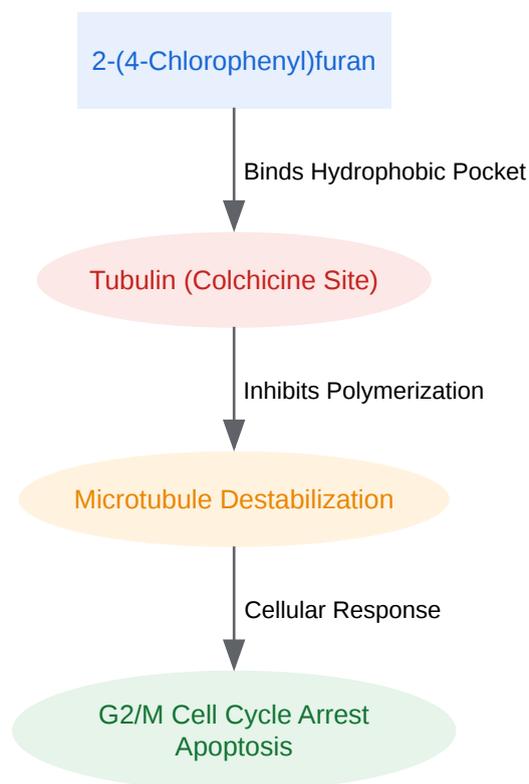
Bioisosterism and Scaffold Utility

2-(4-Chlorophenyl)furan is a privileged scaffold in medicinal chemistry.[1]

- Tubulin Inhibition: It acts as a cis-stilbene bioisostere.[1] The furan ring provides the necessary steric bulk and electron density to occupy the hydrophobic pocket of the colchicine binding site on

-tubulin, while the chlorophenyl group mimics the C-ring of combretastatin A-4.[1]
- Metabolic Stability: The chlorine substituent at the para-position blocks metabolic hydroxylation (CYP450 oxidation), significantly increasing the half-life of the molecule compared to the unsubstituted phenyl analog.[1]

Mechanism of Action Diagram



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Figure 2: Pharmacological pathway of **2-(4-Chlorophenyl)furan** as a tubulin polymerization inhibitor.[1]

Safety and Handling (SDS Summary)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.[3]
 - H335: May cause respiratory irritation.
 - Carcinogenicity: Furan derivatives should be treated as potential carcinogens (Carc. 2).
- Handling: Always manipulate within a chemical fume hood.[3] Wear nitrile gloves and safety goggles.
- Disposal: Dispose of as hazardous organic waste containing halogens.

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